molecular formula C13H19NO2S B1585208 N-Cyclohexyl-4-methylbenzenesulfonamide CAS No. 80-30-8

N-Cyclohexyl-4-methylbenzenesulfonamide

Cat. No.: B1585208
CAS No.: 80-30-8
M. Wt: 253.36 g/mol
InChI Key: DKYVVNLWACXMDW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-Cyclohexyl-4-methylbenzenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

N-Cyclohexyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Cyclohexyl-4-methylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Cyclohexyl-4-methylbenzenesulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-4-methylbenzenesulfonamide
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InChI

InChI=1S/C13H19NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3
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InChI Key

DKYVVNLWACXMDW-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
Source PubChem
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Molecular Formula

C13H19NO2S
Record name N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE
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DSSTOX Substance ID

DTXSID1024885
Record name N-Cyclohexyl-4-methylbenzenesulfonamide
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Molecular Weight

253.36 g/mol
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Physical Description

Yellowish-brown fused mass or white crystalline solid. Little or no odor. (NTP, 1992)
Record name N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE
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Density

greater than 1.00 at 68 °F (NTP, 1992)
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992)
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CAS No.

80-30-8
Record name N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE
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Record name N-Cyclohexyl-4-toluenesulfonamide
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Record name Benzenesulfonamide, N-cyclohexyl-4-methyl-
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Record name N-cyclohexyltoluene-4-sulphonamide
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Record name N-CYCLOHEXYL-P-TOLUENESULFONAMIDE
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Melting Point

183 to 185 °F (NTP, 1992)
Record name N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of N-Cyclohexyl-4-methylbenzenesulfonamide?

A1: this compound [, ] is an organic compound containing a sulfonamide group. Its molecular formula is C13H19NO2S.

    Q2: How was the crystal structure of this compound determined?

    A2: The crystal structure of this compound was solved using X-ray analysis []. This technique revealed that:

    • The molecule forms dimers in the solid state through N—H⋯O=S hydrogen bonds measuring 2.915 (4) A. These hydrogen bonds occur between the N-H group of one molecule and the sulfonyl oxygen (O=S) of an adjacent molecule related by a center of inversion [].

    Q3: What are the known applications of this compound?

    A3: this compound has been identified as a potential herbicide []. Further research is needed to fully understand its mechanism of action and efficacy in different settings.

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